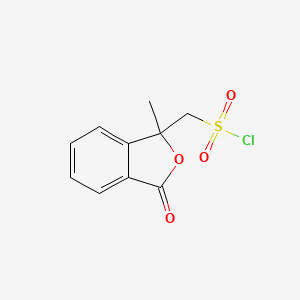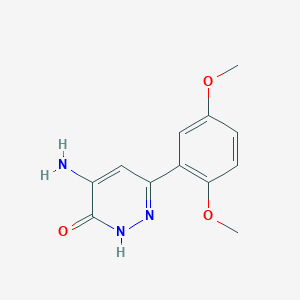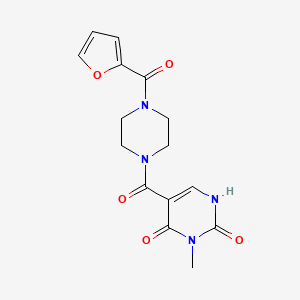![molecular formula C20H26N4O B2894289 5-tert-butyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877792-91-1](/img/structure/B2894289.png)
5-tert-butyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-butyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C20H26N4O and its molecular weight is 338.455. The purity is usually 95%.
BenchChem offers high-quality 5-tert-butyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-tert-butyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization Pyrazolo[1,5-a]pyrimidines have been synthesized through various methods, including the reaction of aminopyrazoles with diketones, halides, or enaminones. These synthetic routes often involve the formation of intermediates such as enaminonitriles, which are further reacted to produce the desired pyrazolo[1,5-a]pyrimidine derivatives. The structural characterization of these compounds is typically achieved using techniques such as IR, NMR, and X-ray diffraction analysis. For instance, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides has been explored, highlighting the versatility of pyrazolo[1,5-a]pyrimidine scaffolds for chemical modifications (Drev et al., 2014).
Biological Activity Pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities, making them of interest in the development of new therapeutics. They have been studied for their anticancer, antimicrobial, and anti-inflammatory properties. For example, certain pyrazolo[1,5-a]pyrimidine derivatives have shown moderate anticancer activity, contributing to the ongoing research into novel anticancer agents (Lu Jiu-fu et al., 2015). Additionally, these compounds have been evaluated for antimicrobial and anti-inflammatory effects, highlighting their potential as leads for the development of new drugs in these therapeutic areas (Aggarwal et al., 2014).
Adenosine Receptor Antagonists One of the most notable applications of pyrazolo[1,5-a]pyrimidines is their role as adenosine receptor antagonists. These compounds have been designed to target specific subtypes of adenosine receptors, such as A3, which are implicated in various physiological and pathological processes. By modifying the pyrazolo[1,5-a]pyrimidine core with different substituents, researchers have developed compounds with high affinity and selectivity for the A3 adenosine receptor. These antagonists have potential applications in treating conditions like inflammation and cancer, where adenosine receptor signaling plays a key role (Squarcialupi et al., 2013).
Photophysical Properties Pyrazolo[1,5-a]pyrimidines have also been investigated for their photophysical properties, with some derivatives showing significant fluorescence. This makes them candidates for use as fluorescent probes in biological and environmental sensing applications. The ability to modify their structure and tune their fluorescence properties allows for the development of specific probes that can detect a wide range of targets (Castillo et al., 2018).
Mecanismo De Acción
Mode of Action
It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
It’s possible that it could have significant effects on cellular processes, depending on its targets and mode of action .
Propiedades
IUPAC Name |
5-tert-butyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-14-18(15-9-7-6-8-10-15)19-22-16(20(2,3)4)13-17(24(19)23-14)21-11-12-25-5/h6-10,13,21H,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXLERQTPBIAFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide](/img/structure/B2894208.png)
![N-[3-(4-Fluorophenyl)-3-hydroxycyclobutyl]prop-2-enamide](/img/structure/B2894210.png)

![(E)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2894214.png)

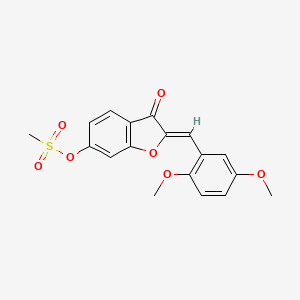

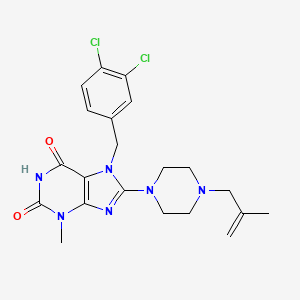
![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2894224.png)


